molecular formula C7H10IN3O B8763613 2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(4-Iodo-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No. B8763613
M. Wt: 279.08 g/mol
InChI Key: NDPHNQHMCYMXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09371319B2

Procedure details

4-iodo-1H-pyrazole (0.95 g, 4.94 mmol) and 2-bromo-N,N-dimethylacetamide (Preparation 98, 0.82 g, 4.94 mmol) were dissolved in dry DMF (10 ml). To the stirred solution was added potassium carbonate (1 g, 7.35 mmol) and the reaction mixture was stirred for 24 hours. The solid was filtered and the solution was diluted with dichloromethane (50 ml) and water (30 ml). The organic solution was collected, dried and concentrated in vacuum. The crude was purified by silica gel column chromatography eluting with neat ethyl acetate to afford the title compound as a white crystalline solid (1.1 g, 80%). 1H-NMR (500 MHz, CDCl3): δ 3 (s, 3H), 3.09 (s, 3H), 5 (s, 2H), 7.54 (s, 1H), 7.6 (s, 1H).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH2:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:8][C:9]([N:11]([CH3:13])[CH3:12])=[O:10])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
0.82 g
Type
reactant
Smiles
BrCC(=O)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
ADDITION
Type
ADDITION
Details
the solution was diluted with dichloromethane (50 ml) and water (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic solution was collected
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with neat ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC=1C=NN(C1)CC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.